2,2-Dimethyl-chroman-4-ylamine
Overview
Description
2,2-Dimethyl-chroman-4-ylamine is an organic compound with the chemical formula C13H17NO. It is a colorless to pale yellow liquid with a benzene hydrocarbon aroma . This compound is known for its unique structure, which includes a chroman ring system substituted with a dimethyl group and an amine group at the 4-position.
Mechanism of Action
Target of Action
It’s worth noting that chromanone derivatives, which include 2,2-dimethyl-chroman-4-ylamine, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
Chromanone derivatives have been shown to interact with various biological targets, leading to diverse biological activities .
Biochemical Analysis
Biochemical Properties
2,2-Dimethyl-chroman-4-ylamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound has been found to bind to certain receptor proteins, affecting signal transduction pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to enhance the expression of neuroprotective genes, thereby promoting cell survival under stress conditions. In cancer cells, it can induce apoptosis by activating pro-apoptotic signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to the inhibition or activation of enzymes, depending on the context. For instance, this compound can inhibit the activity of certain kinases, thereby blocking cell proliferation signals. Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and altered metabolic profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert protective effects, such as reducing oxidative stress and inflammation. At high doses, it can induce toxic effects, including liver damage and neurotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, such as cytochrome P450, into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can enhance the activity of antioxidant enzymes, thereby reducing oxidative stress in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins. Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound can localize to the mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism. Additionally, it can accumulate in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common preparation method for 2,2-Dimethyl-chroman-4-ylamine involves the hydrogenation reaction of the benzene ring. The specific steps are as follows :
- In a reaction vessel, 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one and an amination reagent (such as ammonia or methylamine) are added.
- The mixture is subjected to hydrogenation under high pressure and temperature, typically using a palladium or platinum catalyst.
- The reaction proceeds to form this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-chroman-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or quinones.
Reduction: Reduction reactions can convert the chroman ring to more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Chromanones or quinones.
Reduction: Saturated chroman derivatives.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
2,2-Dimethyl-chroman-4-ylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-chromene derivatives: These compounds share a similar chroman ring structure but differ in their substituents and functional groups.
Chroman-4-one derivatives: These compounds have a similar core structure but with different functional groups at the 4-position.
Uniqueness
2,2-Dimethyl-chroman-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group at the 4-position allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTIIIRGSQEQNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571719 | |
Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220634-41-3 | |
Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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